molecular formula C12H15BrFNO2 B1529740 5-Bromo-3-fluoro-N-Boc-benzylamine CAS No. 1177558-40-5

5-Bromo-3-fluoro-N-Boc-benzylamine

Cat. No.: B1529740
CAS No.: 1177558-40-5
M. Wt: 304.15 g/mol
InChI Key: JJPPLGFDNCOVBP-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N-Boc-benzylamine (CAS 1177558-40-5) is a high-value chemical building block with the molecular formula C12H15BrFNO2 and a molecular weight of 304.15 g/mol . Its structure features both bromo and fluoro substituents on the aromatic ring, making it a versatile intermediate for further functionalization via cross-coupling reactions. The compound is protected with a tert-butoxycarbonyl (Boc) group on the amine nitrogen, which enhances stability during synthetic sequences and can be readily removed under acidic conditions or by hydrogenolysis to access the primary benzylamine . This reagent is specifically designed for use in advanced synthetic methodologies. It serves as a key substrate in pioneering Palladium-catalyzed meta-C–H functionalization reactions, enabling direct arylation, amination, and chlorination at the meta-position of the benzylamine scaffold . This methodology, which utilizes a Pd(II)/norbornene relay system, provides a powerful and streamlined route to diverse, meta-substituted arenes that are often challenging to synthesize by other means . Such compounds are critical scaffolds found in numerous pharmaceuticals and natural products . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPPLGFDNCOVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Bromo 3 Fluoro N Boc Benzylamine

Precursor Synthesis and Starting Material Derivatization

The foundation of the synthesis lies in the preparation of a suitably substituted aromatic precursor, which serves as the scaffold for subsequent functional group transformations.

Synthesis of 5-Bromo-3-fluorobenzaldehyde Intermediates

The key intermediate for the synthesis is 5-bromo-3-fluorobenzaldehyde. The preparation of halogenated benzaldehydes can be achieved through various synthetic routes. A common strategy involves the direct halogenation of a substituted benzaldehyde (B42025). For instance, the bromination of o-fluorobenzaldehyde can be carried out using a brominating agent in the presence of a Lewis acid catalyst or under acidic conditions. google.comchemicalbook.com Reagents like bromine, N-bromosuccinimide, or potassium bromate (B103136) are often employed for this purpose. google.comchemicalbook.com

Alternatively, the synthesis can commence from a precursor like 3-bromo-5-fluorotoluene, which would then undergo oxidation of the methyl group to an aldehyde. Another approach involves the oxidation of the corresponding benzyl (B1604629) alcohol, such as (2-bromo-5-fluorophenyl)methanol, using an oxidizing agent like manganese dioxide (MnO2) to yield the desired benzaldehyde. chemicalbook.com The choice of route often depends on the availability and cost of the starting materials.

Amination Strategies for Benzyl Moieties

Introducing an amine group onto a benzyl moiety can be accomplished through several methods. One primary route is the direct amination of benzyl alcohols. This "borrowing hydrogen" methodology involves the catalytic conversion of a benzyl alcohol to an amine using an ammonia (B1221849) source, often with a nickel-based catalyst. acs.org This process, however, can sometimes lead to overalkylation, resulting in the formation of secondary and tertiary amines as side products. acs.org

Another strategy is the nucleophilic substitution of a benzyl halide with an amine source. This involves converting the benzyl alcohol precursor to a more reactive benzyl bromide or chloride, which can then react with ammonia or a protected amine equivalent. Furthermore, direct C-H amination of benzylic positions represents an advancing field, utilizing specific catalysts to functionalize a C-H bond directly into a C-N bond. nih.gov

Reductive Amination Approaches to Benzylamines

Reductive amination is a widely applied and highly effective method for synthesizing amines from carbonyl compounds. mdpi.comacs.org This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine. acs.orgmasterorganicchemistry.com This approach offers high selectivity and is often performed as a one-pot reaction. researchgate.netresearchgate.net

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a "green" and efficient method for the reduction step in reductive amination. researchgate.netnih.gov This protocol uses hydrogen gas (H₂) as the reducing agent in the presence of a metal catalyst. mdpi.comacs.org

Commonly used catalysts include:

Palladium (Pd) on carbon nih.gov

Raney Nickel (Ra-Ni) nih.gov

Platinum (Pt) based catalysts

Cobalt (Co) based composites mdpi.com

The reaction is typically carried out under pressure and at elevated temperatures. A key advantage of catalytic hydrogenation is the clean nature of the reaction, with water being the only byproduct. However, care must be taken to ensure chemoselectivity, as some catalysts can also reduce other functional groups, such as aromatic rings or carbon-halogen bonds, under harsh conditions. researchgate.netresearchgate.net

Reductant-Based Methodologies (e.g., NaBH₄, LiAlH₄ variants)

Hydride-based reducing agents are frequently used for reductive amination due to their operational simplicity and mild reaction conditions. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents, serving as sources of a hydride ion (H⁻). libretexts.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent capable of reducing aldehydes, ketones, and imines. masterorganicchemistry.comlibretexts.org It is often used in protic solvents like methanol (B129727) or ethanol (B145695). researchgate.netreddit.com Its selectivity makes it particularly useful as it typically does not reduce esters, amides, or carboxylic acids. libretexts.org Variants such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) offer enhanced selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. libretexts.orgreddit.comchemistrysteps.com It must be used under anhydrous (dry) conditions, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water. reddit.com

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selectiveStronger, less selective
Functional Groups Reduced Aldehydes, Ketones, IminesAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles
Solvent Compatibility Protic solvents (e.g., Methanol, Ethanol)Aprotic solvents (e.g., Diethyl Ether, THF); Reacts with water
Workup Procedure Generally simplerRequires careful quenching with water/acid

tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. fishersci.co.ukjk-sci.com Its popularity stems from its stability under a wide range of conditions, including basic and nucleophilic environments, and its straightforward removal under mild acidic conditions. wikipedia.orgnih.gov

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is typically carried out in the presence of a base. The conditions can be adapted to suit the substrate and desired outcome.

Common protocols for Boc protection include:

Aqueous Conditions: The amine can be reacted with Boc₂O in a mixture of water and an organic solvent like tetrahydrofuran (THF) or dioxane, often with a base such as sodium hydroxide (B78521) or sodium bicarbonate. wikipedia.org

Anhydrous Conditions: The reaction can be performed in an aprotic solvent like THF, acetonitrile (B52724), or dichloromethane (B109758) (DCM) with a non-nucleophilic base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comwikipedia.org

Catalyst-Free Conditions: In some cases, the protection can be achieved under catalyst-free conditions, for example, by simply stirring the amine and Boc₂O in water or a water-acetone mixture, representing an environmentally friendly approach. nih.govorganic-chemistry.org

ReagentsSolvent(s)BaseTypical Temperature
Boc₂OWater/THFSodium Hydroxide0°C to Room Temp
Boc₂OAcetonitrileDMAPRoom Temperature
Boc₂OTHFTriethylamine40°C
Boc₂OChloroform/WaterSodium BicarbonateReflux

The choice of method depends on the solubility of the amine and its compatibility with the reaction conditions. High yields are generally achieved under these relatively mild conditions. fishersci.co.uk

Amine Protection Techniques

The protection of the primary amine group in the precursor, 5-bromo-3-fluorobenzylamine, is a critical step in the synthesis of the target compound. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions. nih.gov The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

The reaction conditions for Boc protection are generally flexible, often achieving high yields under mild settings. fishersci.co.uk The process is commonly performed in a range of solvents, including water, tetrahydrofuran (THF), acetonitrile, dioxane, and methanol, at room temperature or with moderate heating. fishersci.co.uk The presence of a base is crucial for the reaction to proceed efficiently. Common bases include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate. fishersci.co.uk An alternative method involves a biphasic mixture of chloroform and water with sodium bicarbonate as the base, which is refluxed. fishersci.co.uk

Another common protecting group for amines is the benzyl (Bn) group. This is introduced by reacting the amine with a benzyl halide in the presence of a base. fishersci.co.uk Solvents such as methanol, dimethylformamide (DMF), and acetonitrile are suitable for this transformation. fishersci.co.uk Reductive amination of benzaldehyde using sodium cyanoborohydride in acidic methanol is an alternative, though less common, method for N-benzylation. fishersci.co.uk

Carbon dioxide has also been explored as a sustainable protecting group for benzylamines. It reacts reversibly with primary and secondary amines to form the corresponding carbamic acid or ammonium (B1175870) carbamate (B1207046) ion pair. This reaction can be reversed thermally under mild conditions, offering a green alternative to traditional protecting groups. mdpi.com

Optimization of Boc-Protection Yields and Selectivity

Achieving high yields and selectivity in the Boc-protection of amines is paramount for an efficient synthetic process. The choice of solvent can significantly influence the reaction outcome. For instance, in the Boc protection of aniline with Boc₂O catalyzed by Amberlite-IR 120, dichloromethane (DCM) provided the highest yield (95%), while toluene (B28343) and acetonitrile resulted in lower yields (80%). Interestingly, a solvent-free approach in this system led to nearly quantitative yields.

The development of catalyst-free systems also presents an avenue for optimizing yields and simplifying purification. An eco-friendly protocol for the N-Boc protection of various amines using Boc₂O has been described under water-acetone catalyst-free conditions, affording the corresponding carbamates in excellent yields with short reaction times. nih.gov This method avoids competitive side reactions like isocyanate urea and O-Boc formation. nih.gov

For more complex molecules, such as those containing both amine and hydroxyl groups, chemoselectivity is a key consideration. A method utilizing sulfonic-acid-functionalized silica as a catalyst for Boc protection has been shown to be highly chemoselective, allowing for the protection of aliphatic, aromatic, and heteroaromatic amines, including aminols, without affecting other functional groups. researchgate.net Similarly, Indium(III) bromide and chloride have been used as catalysts for the N-tert-butoxycarbonylation of diverse amines under solvent-free conditions, achieving excellent yields and high chemoselectivity. researchgate.net

The following table summarizes the impact of different solvents on the yield of N-Boc protection of aniline.

SolventYield (%)
Dichloromethane95
Toluene80
Acetonitrile80
Solvent-free~100

Data derived from a study on the Boc protection of aniline using Amberlite-IR 120 as a catalyst.

Alternative Synthetic Routes to 5-Bromo-3-fluoro-N-Boc-benzylamine

Beyond the direct protection of the pre-formed 5-bromo-3-fluorobenzylamine, alternative synthetic strategies can be envisioned for the construction of the target molecule.

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. A one-pot procedure for the selective synthesis of N-Boc protected secondary amines has been developed involving a tandem direct reductive amination followed by N-Boc protection. nih.gov This approach could be adapted for the synthesis of this compound by reacting 5-bromo-3-fluorobenzaldehyde with an ammonia source, followed by in-situ Boc protection of the resulting primary amine. This method has been shown to be effective for a variety of aldehydes and amines, providing high yields of the desired N-Boc protected secondary amines. nih.gov

Another relevant one-pot methodology is the amidation of N-Boc protected amines. rsc.orgsemanticscholar.org While this leads to amides rather than the protected amine itself, it highlights the potential for generating isocyanate intermediates in situ from N-Boc protected amines, which can then react with various nucleophiles. rsc.orgsemanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact.

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. rsc.org Traditional solvents used for Boc protection and deprotection, such as dichloromethane and 1,4-dioxane, are facing scrutiny due to their environmental and health hazards. acsgcipr.org Dichloromethane is a suspected carcinogen and harmful to aquatic life, while 1,4-dioxane is also a suspected carcinogen. acsgcipr.org

Greener alternatives are being actively sought. Ethers like tetrahydrofuran (THF) and 2-methyl-THF are increasingly used as replacements for 1,4-dioxane. acsgcipr.org Propylene carbonate has been identified as a green polar aprotic solvent that can replace dichloromethane and DMF in peptide synthesis, demonstrating comparable or better yields in both coupling and deprotection reactions. rsc.org

Water is an ideal green solvent, and its use in organic synthesis is highly desirable. Catalyst-free N-Boc protection has been successfully achieved in a water-acetone mixture. nih.gov Furthermore, the deprotection of N-Boc groups can be accomplished using water at reflux temperatures without any additional reagents, offering a simple and environmentally friendly alternative to acid-catalyzed methods. semanticscholar.org

Solvent-free reaction conditions represent the ultimate goal in solvent minimization. As mentioned earlier, the N-tert-butoxycarbonylation of amines with Boc₂O can be effectively catalyzed by Amberlite-IR 120 or Indium(III) halides under solvent-free conditions, often leading to excellent yields. researchgate.net These methods not only reduce waste but also simplify product isolation and purification.

The following table presents a selection of solvents and their classification in the context of green chemistry.

SolventClassificationRationale
DichloromethaneUndesirableSuspected carcinogen, harmful to aquatic environment. acsgcipr.org
1,4-DioxaneUndesirableSuspected carcinogen. acsgcipr.org
2-Methyl-THFGreener AlternativeReplacement for 1,4-dioxane. acsgcipr.org
Propylene CarbonateGreener AlternativeCan replace dichloromethane and DMF. rsc.org
WaterIdeal Green SolventEnvironmentally benign. semanticscholar.org
None (Solvent-free)IdealEliminates solvent waste. researchgate.net

Catalyst Development for Sustainable Synthesis

The drive towards more sustainable chemical manufacturing has led to the exploration of a diverse range of catalytic systems for N-Boc protection reactions. These efforts are primarily focused on replacing traditional stoichiometric bases, which can be toxic and generate significant waste, with more environmentally friendly and efficient catalytic alternatives. researchgate.netmcours.net The development of heterogeneous catalysts, the use of green solvents, and the implementation of catalyst-free reaction conditions are key strategies in this endeavor.

Heterogeneous Catalysts for Enhanced Reusability

A significant advancement in the sustainable synthesis of N-Boc protected amines is the application of heterogeneous catalysts. These solid-supported catalysts offer numerous advantages, including simplified product purification, reduced waste generation, and the potential for catalyst recycling and reuse.

One notable class of heterogeneous catalysts are ion-exchange resins. For instance, Indion 190 resin has been demonstrated as an effective and reusable catalyst for the N-Boc protection of various amines. scispace.com The resin is easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity, making it a practical and green option. scispace.com

Furthermore, nano-catalysts have emerged as highly active and selective options. ZnO nanorods and nano-ferrous ferric oxide (nano-Fe3O4) have been successfully employed for the N-Boc protection of amines. researchgate.net These catalysts often exhibit high efficiency and can be easily recovered and reused multiple times, aligning with the principles of green chemistry. researchgate.net

The following table summarizes the performance of various heterogeneous catalysts in the N-Boc protection of amines, highlighting their potential for sustainable synthesis.

CatalystSubstrate ScopeReaction ConditionsYield (%)Reusability
Indion 190 resinVarious aminesSolvent-free, Room Temp.HighYes
Yttria-zirconiaVarious aminesAcetonitrile, Room Temp.ExcellentYes
ZnO nanorodsWide variety of aminesNot specifiedPromisingUp to 5 times
Nano-Fe3O4Various aminesNot specifiedHighYes

Catalyst-Free and Green Solvent Approaches

In an effort to further enhance the environmental credentials of N-Boc protection, catalyst-free methods in green solvents have been developed. Water, being a non-toxic, non-flammable, and readily available solvent, is an attractive medium for organic synthesis.

Research has demonstrated that the N-tert-butoxycarbonylation of various amines can be carried out efficiently in a water-acetone mixture at room temperature without the need for any catalyst. scispace.comnih.gov This method offers high yields and short reaction times, presenting a significant step towards a truly green synthetic protocol. scispace.com

Solvent-free conditions represent another highly sustainable approach. The reaction of amines with di-tert-butyl dicarbonate can proceed efficiently at room temperature in the absence of any solvent, sometimes with the aid of a catalyst like sulfamic acid. researchgate.net This not only eliminates the environmental impact associated with solvent use but also simplifies the work-up procedure.

The table below provides an overview of catalyst-free and green solvent methods for N-Boc protection.

MethodSolventTemperatureReaction TimeYield (%)
Catalyst-FreeWater-acetoneRoom Temperature8-12 minGood to Excellent
Sulfamic acid catalyzedSolvent-freeRoom Temperature1-15 min90-100%
Catalyst-FreeMolten di-tert-butyl dicarbonateNot specifiedNot specifiedNot specified

These advancements in catalyst development, encompassing heterogeneous systems and catalyst-free green methodologies, provide a strong foundation for the sustainable synthesis of this compound and other valuable N-protected intermediates. The continued exploration of novel, efficient, and recyclable catalysts will be crucial in minimizing the environmental footprint of chemical manufacturing.

Chemical Reactivity and Derivatization of 5 Bromo 3 Fluoro N Boc Benzylamine

The reactivity of 5-Bromo-3-fluoro-N-Boc-benzylamine is dominated by the chemistry of its aromatic ring, which is substituted with both a bromine and a fluorine atom. These halogens provide orthogonal handles for a variety of chemical transformations, allowing for selective functionalization. The tert-butoxycarbonyl (Boc) protecting group on the benzylic amine is stable under many reaction conditions, yet can be removed when desired, adding another layer of synthetic utility.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Reactions Involving the Fluorine Moiety

The carbon-fluorine bond is the strongest single bond to carbon, making it significantly less reactive than the carbon-bromine bond under typical nucleophilic substitution or metal-catalyzed coupling conditions. Therefore, reactions involving the fluorine atom of this compound require more specialized and often harsher conditions.

Cleavage of the C-F bond for cross-coupling reactions is challenging but achievable. Palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones has been reported, proceeding via C-F bond activation. rsc.org Such a strategy could potentially be adapted to functionalize the fluorine-bearing position, likely after the more reactive bromine has been transformed or removed. Similarly, SNAr displacement of fluoride (B91410) is possible but generally requires a strongly activated aromatic system and forcing conditions. In the context of this compound, the bromine atom would almost certainly react preferentially over the fluorine atom in most standard synthetic protocols.

Directed Ortho-Metalation (DoM) Strategies Adjacent to Fluorine

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org

In the case of this compound, there are three potential directing groups on the aromatic ring: the N-Boc-aminomethyl group, the fluorine atom, and the bromine atom. Fluorine is recognized as a moderate DMG. organic-chemistry.org It can direct lithiation to the adjacent C2 and C4 positions through its ability to coordinate with the lithium cation and increase the kinetic acidity of the ortho protons. organic-chemistry.orgbaranlab.org

However, the N-Boc-aminomethyl group and the bromine atom also exert significant influence. The N-Boc-aminomethyl group is a powerful DMG that would typically direct metalation to the C6 position. The bromine atom at C5 can undergo halogen-metal exchange, which is often faster than C-H deprotonation, leading to lithiation at the C5 position. Therefore, achieving selective metalation adjacent to the fluorine atom (at C2 or C4) requires careful selection of reagents and conditions to favor this pathway over competing reactions at C5 and C6. The choice of organolithium base, solvent, and temperature can influence the kinetic versus thermodynamic site of metalation. baranlab.org

Unique Reactivity Due to Fluorine's Electronic Effects

The fluorine atom at the C3 position significantly modulates the electronic properties of the benzene (B151609) ring, influencing its reactivity. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several consequences:

Increased Acidity of Ortho Protons: The inductive withdrawal of electron density by fluorine increases the acidity of the protons at the ortho positions (C2 and C4), making them more susceptible to deprotonation by strong bases. This is the fundamental principle enabling the DoM strategies discussed previously.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing properties of the halo-substituents can activate the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group and nucleophile be employed.

Reactions Involving the Boc-Protected Amine Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific, typically acidic, conditions. researchgate.nettotal-synthesis.com

The removal of the Boc group from this compound to yield the free primary amine, 5-bromo-3-fluorobenzylamine, can be accomplished through several established methods. fishersci.co.uknih.gov

Acidic Deprotection: This is the most common method for Boc removal. chemistrysteps.com It involves the acid-catalyzed hydrolysis of the carbamate (B1207046). fishersci.co.uk The reaction proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which typically forms isobutene, and the carbamic acid, which decarboxylates to give the free amine. total-synthesis.comchemistrysteps.com

Thermal Deprotection: The Boc group can also be removed under thermolytic conditions. nih.govresearchgate.net This method can be advantageous for substrates that are sensitive to strong acids. The process can be accelerated using specific solvents or microwave assistance. nih.govresearchgate.net

Below is a table summarizing common deprotection conditions.

MethodReagents and ConditionsSolvent(s)Comments
Acidic Trifluoroacetic acid (TFA) commonorganicchemistry.comDichloromethane (B109758) (DCM)A very common, fast, and efficient method; often performed at room temperature. commonorganicchemistry.com
Acidic Hydrochloric acid (HCl) fishersci.co.ukDioxane, Ethyl Acetate, WaterTypically uses a 4M solution; reaction is usually complete within a few hours at room temperature. fishersci.co.uk
Lewis Acid Zinc Bromide (ZnBr₂) fishersci.co.ukDichloromethane (DCM)A milder alternative to strong protic acids. semanticscholar.org
Thermal Heating under reflux nih.govMethanol (B129727), TFE, HFIPCan offer selectivity if other acid-labile groups are present. Fluorinated alcohols like TFE and HFIP can be particularly effective. nih.govresearchgate.net

Once deprotected, the resulting 5-bromo-3-fluorobenzylamine possesses a primary amine that is a versatile nucleophile and can undergo a wide array of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecules. Standard transformations include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

N-Alkylation: The amine can be alkylated using alkyl halides. fishersci.co.uk

Reductive Amination: Condensation with aldehydes or ketones forms an imine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a secondary or tertiary amine. fishersci.co.uk

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides.

Functionalization of the Benzyl (B1604629) Carbonyl Moiety

The term "benzyl carbonyl moiety" in the context of this compound refers to the carbamate group and the adjacent benzylic carbon. The most synthetically useful transformations in this region, beyond the deprotection of the Boc group itself, involve the benzylic carbon.

The benzylic C-H bonds of the aminomethyl group (-CH₂-NHBoc) can be a site for functionalization, although they are typically less reactive than other positions. However, advanced synthetic methods can enable their elaboration. One such strategy is the enzymatic α-functionalization of benzylamines. Recent research has shown that engineered threonine aldolases can catalyze stereoselective C-C bond formation at the α-carbon of benzylamines, reacting with a variety of aldehydes to produce chiral 1,2-amino alcohols. nih.gov This biocatalytic approach offers a route to complex, enantiomerically pure products under mild conditions. nih.gov

Introduction of Additional Functionalities

The primary route for the derivatization of this compound involves the strategic replacement of the bromine atom. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The tert-butoxycarbonyl (Boc) protecting group on the benzylamine (B48309) is generally stable under the conditions typically employed for these transformations, ensuring the integrity of the aminomethyl moiety.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and aryl bromides are excellent substrates for these transformations. For this compound, several types of cross-coupling reactions can be envisaged to introduce new functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds. By selecting the appropriate boronic acid or ester, a wide variety of substituents, including alkyl, alkenyl, and aryl groups, can be introduced at the 5-position of the benzylamine derivative.

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is the reaction of choice. This involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is valuable for the synthesis of precursors for more complex molecules, including heterocycles and conjugated systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This would result in the introduction of a new amino group at the 5-position, leading to diaminobenzyl derivatives which can be valuable intermediates in medicinal chemistry.

Heck and Stille Couplings: While less common for this specific application, Heck coupling (with an alkene) and Stille coupling (with an organotin reagent) represent additional possibilities for carbon-carbon bond formation at the bromine-bearing carbon.

The following table summarizes the potential derivatization of this compound via common palladium-catalyzed cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst/ReagentsPotential Product Functionality
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Aryl, Heteroaryl, Alkyl, Alkenyl
Sonogashira R-C≡CHPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)Alkynyl
Buchwald-Hartwig R¹R²NHPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Substituted Amino

While specific research detailing the derivatization of this compound is not extensively documented in publicly available literature, numerous studies on structurally similar bromo-fluoro aromatic compounds provide strong evidence for the feasibility of these transformations. For instance, the Suzuki-Miyaura coupling of various brominated and fluorinated benzene derivatives is a well-established and routinely used synthetic strategy. Similarly, the Sonogashira coupling and Buchwald-Hartwig amination of a wide range of aryl bromides have been extensively reported, demonstrating the broad scope and functional group tolerance of these reactions. The presence of the N-Boc protected benzylamine group is not expected to interfere with these standard coupling procedures.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in Synthesis of 5-Bromo-3-fluoro-N-Boc-benzylamine

The synthesis of this compound typically involves two key steps: the formation of the benzylamine (B48309) core via reductive amination, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

The synthesis of the parent amine, 5-bromo-3-fluorobenzylamine, is often achieved through the reductive amination of 5-bromo-3-fluorobenzaldehyde. This reaction proceeds through the initial formation of an imine intermediate from the reaction of the aldehyde with an ammonia (B1221849) source. The imine is then reduced in situ to the corresponding amine. The mechanism involves the nucleophilic attack of the nitrogen atom of the ammonia source on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. Subsequent reduction of the imine, typically with a hydride reagent such as sodium borohydride (B1222165), yields the final benzylamine product. The choice of reducing agent and reaction conditions can influence the efficiency of this process and the formation of potential side products.

The protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group is a critical step to modulate the reactivity of the amine during subsequent transformations. This reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate which then collapses, with the loss of a tert-butoxide group and carbon dioxide, to form the stable tert-butyl carbamate (B1207046) (Boc-protected amine). organic-chemistry.org The choice of base and solvent can influence the reaction rate and selectivity. The stability of the Boc group towards many nucleophiles and bases makes it an ideal protecting group for this compound. organic-chemistry.org

Mechanistic Insights into Derivatization Reactions

The presence of both a bromine atom and a fluorine atom on the aromatic ring, along with the protected amine, makes this compound a versatile substrate for a variety of derivatization reactions, most notably cross-coupling and nucleophilic aromatic substitution reactions.

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond, proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester derivative, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. nih.gov

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond. The catalytic cycle is similar to that of the Suzuki coupling, starting with the oxidative addition of the aryl bromide to the Pd(0) catalyst. researchgate.netorganic-chemistry.org This is followed by the coordination of the amine nucleophile to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired arylamine product and regenerates the Pd(0) catalyst. researchgate.net The nature of the phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of both the oxidative addition and reductive elimination steps. researchgate.netorganic-chemistry.org

Cross-Coupling Reaction Key Mechanistic Steps Catalyst
Suzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive EliminationPalladium(0)
Buchwald-Hartwig AminationOxidative Addition, Amine Coordination & Deprotonation, Reductive EliminationPalladium(0) with Phosphine Ligands

The electron-withdrawing fluorine atom on the aromatic ring can activate the molecule towards nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially the bromine or even the fluorine under forcing conditions), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluorine atom, ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The rate of SNAr reactions is generally dependent on the stability of the Meisenheimer complex, with the order of reactivity for halogens as leaving groups typically being F > Cl > Br > I, as the C-F bond is the strongest and its cleavage is not the rate-determining step. masterorganicchemistry.com

For aryl halides lacking strong electron-withdrawing groups, nucleophilic substitution can sometimes proceed through a different elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate under harsh conditions. pressbooks.pub

Kinetic and Thermodynamic Studies

Reaction Rate Determination

The reaction rates associated with this compound are primarily centered on the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The kinetics of this deprotection step are critical for its application in multi-step syntheses.

The removal of the Boc group is an acid-catalyzed process. fishersci.co.uk The rate of this reaction is significantly influenced by the concentration of the acid used. Studies on analogous Boc-protected amines have demonstrated that the reaction can exhibit a second-order dependence on the acid concentration, for instance, when using HCl. researchgate.net This implies that the reaction mechanism may involve two molecules of the acid in the rate-determining step, possibly with one protonating the carbonyl oxygen and the second assisting in the departure of the tert-butyl cation. researchgate.netchemistrysteps.com

The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the following steps:

Protonation of the carbonyl oxygen of the Boc group. chemistrysteps.com

Cleavage of the C-O bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. chemistrysteps.com

The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com

The stability of the resulting tert-butyl carbocation is a key driving force for this reaction. chemistrysteps.com The rate of deprotection can be monitored by techniques such as HPLC or NMR spectroscopy by observing the disappearance of the starting material and the appearance of the deprotected amine.

Table 1: Factors Influencing the Rate of Boc Deprotection

FactorEffect on Reaction RateRationale
Acid Concentration Increases rateThe reaction is acid-catalyzed; higher concentrations lead to faster protonation. researchgate.net
Acid Strength Increases rateStronger acids facilitate more efficient protonation of the Boc group. researchgate.net
Temperature Increases rateProvides the necessary activation energy for the reaction.
Solvent Polarity Can influence ratePolar solvents can help stabilize the charged intermediates.

Equilibrium and Stability Analysis

The stability of this compound is largely dictated by the robustness of the Boc protecting group. The tert-butoxycarbonyl group is known for its stability under a wide range of conditions, making it a popular choice for amine protection in organic synthesis. researchgate.net

The Boc group is generally stable to:

Basic conditions: It is resistant to cleavage by common bases such as sodium hydroxide (B78521) and triethylamine (B128534). researchgate.netorganic-chemistry.org

Nucleophiles: It is unreactive towards many nucleophilic reagents. organic-chemistry.org

Catalytic hydrogenation: The Boc group typically remains intact during catalytic hydrogenation, which is often used to remove other protecting groups like benzyl (B1604629) (Bn). chemistrysteps.com

This stability allows for selective chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. The primary instability of the Boc group is its lability in the presence of strong acids. fishersci.co.ukresearchgate.net The equilibrium of the deprotection reaction lies far to the side of the products (the free amine and byproducts) in a sufficiently acidic medium.

The aromatic ring of this compound, with its bromo and fluoro substituents, is electronically deactivated. This deactivation, however, does not significantly impact the stability of the Boc group itself but rather influences the reactivity of the aromatic ring in other reactions, such as electrophilic aromatic substitution.

Stereochemical Control and Regioselectivity in Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound are critical for its application in the synthesis of complex target molecules. This section explores the strategies used to control the stereochemistry at the benzylic position and the regioselectivity of reactions on the aromatic ring.

Diastereoselective and Enantioselective Approaches

While this compound itself is achiral, its derivatives, particularly those with a substituent at the benzylic carbon, can be chiral. The development of diastereoselective and enantioselective methods to synthesize such chiral benzylamines is an active area of research.

Enantioselective synthesis of related chiral benzylamines has been achieved through various methods, including:

Asymmetric arylation: A transition-metal-free method for the enantioselective synthesis of α,α-diarylmethylamines has been reported, involving the asymmetric α-arylation of benzylamines. nih.gov This approach utilizes a chiral lithium amide base to achieve high enantioselectivity. nih.gov

Catalytic asymmetric reduction: The asymmetric reduction of imines derived from the corresponding benzaldehyde (B42025) can be a powerful tool for establishing the stereocenter.

Chiral auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of reactions at the benzylic position.

For this compound, these general approaches could be adapted to generate chiral derivatives with high stereochemical purity. For instance, deprotonation of the benzylic position followed by reaction with an electrophile in the presence of a chiral ligand could potentially afford an enantioenriched product.

Regioselectivity in Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the bromo group, the fluoro group, and the N-Boc-protected aminomethyl group.

Bromo and Fluoro Groups: Halogens are ortho-, para-directing groups, but they are also deactivating due to their inductive electron-withdrawing effect. youtube.com

-CH₂NHBoc Group: The aminomethyl group, even with the electron-withdrawing Boc group, is generally considered an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair, which can be relayed to the ring through the methylene (B1212753) spacer via hyperconjugation.

The interplay of these directing effects determines the position of incoming electrophiles. The fluorine atom is more electronegative than bromine, but bromine is a better ortho-, para-director in some cases due to its larger size and polarizability. The positions ortho and para to the substituents are:

Ortho to Bromo: C4, C6

Para to Bromo: C1 (occupied by -CH₂NHBoc)

Ortho to Fluoro: C2, C4

Para to Fluoro: C6

Ortho to -CH₂NHBoc: C2, C6

Para to -CH₂NHBoc: C4

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by the -CH₂NHBoc group (para and ortho, respectively) and are also directed by the halogen substituents. The C2 position is also a possibility. Computational methods like the RegioSQM can be used to predict the most likely site of substitution by calculating the relative energies of the intermediates formed upon protonation at each available carbon atom. chemrxiv.orgrsc.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition on RingDirecting EffectActivating/Deactivating
-Br5ortho, paraDeactivating
-F3ortho, paraDeactivating
-CH₂NHBoc1ortho, paraActivating

In nucleophilic aromatic substitution (SNAAr) reactions, the regioselectivity is different. These reactions are favored by the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, both bromine and fluorine can act as leaving groups. The positions ortho and para to the electron-withdrawing nitro group (if introduced) would be highly activated towards nucleophilic attack.

The Synthetic Versatility of this compound: A Scarcely Documented Intermediate

While the chemical structure of this compound, also known as tert-butyl (5-bromo-3-fluorobenzyl)carbamate, suggests significant potential as a synthetic intermediate, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific applications in the construction of complex organic molecules. Its combination of a brominated and fluorinated aromatic ring, along with a protected amine, theoretically positions it as a valuable building block. However, detailed research findings explicitly outlining its use in the synthesis of heterocyclic scaffolds, advanced aromatic systems, or in multistep total synthesis efforts remain largely undocumented in accessible databases.

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The fluorine atom can influence the electronic properties of the benzene ring and can be a site for nucleophilic aromatic substitution under specific conditions. Furthermore, the N-Boc protected benzylamine moiety offers a stable yet readily deprotectable nitrogen source for the formation of various nitrogen-containing structures.

Despite this theoretical potential, the practical application of this compound in the specific contexts of cascade reactions, divergent synthesis, or the construction of novel chemical scaffolds is not well-established in the scientific literature. While many similar bromo-fluoro aromatic compounds are routinely used in medicinal chemistry and materials science for the synthesis of novel compounds, this particular intermediate appears to be underutilized or its applications are not widely published.

Applications of 5 Bromo 3 Fluoro N Boc Benzylamine As a Synthetic Intermediate

Research on Novel Chemical Scaffold Construction

Design and Synthesis of Spiro Compounds

Spirocycles, three-dimensional structures containing two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space. The unique substitution pattern of 5-Bromo-3-fluoro-N-Boc-benzylamine could theoretically be leveraged to construct spirocyclic frameworks. For instance, intramolecular cyclization reactions following functionalization of the bromo- and aminomethyl groups could potentially lead to the formation of spiro-indane or related structures. However, a thorough search of the existing literature did not yield any specific examples or detailed research findings where this compound has been utilized as a key intermediate in the synthesis of spiro compounds.

Macrocyclization Strategies

Macrocycles are another class of molecules with important applications in drug discovery and materials science. The difunctional nature of this compound makes it a plausible candidate for use in macrocyclization reactions, either through intermolecular condensation with a complementary difunctional monomer or via an intramolecular ring-closing process after suitable elaboration of the aromatic core. Nevertheless, no documented macrocyclization strategies specifically employing this benzylamine (B48309) derivative could be identified.

Contributions to Method Development in Organic Chemistry

The reactivity of a molecule can often serve as a catalyst for the discovery of new reagents, catalysts, or even entirely new synthetic transformations.

Reagent and Catalyst Discovery Enabled by its Reactivity

The electronic properties of the substituted benzene (B151609) ring in this compound, influenced by the electron-withdrawing fluorine and bromine atoms, could impart unique reactivity that might be harnessed in the design of new reagents or ligands for catalysis. For example, its derivatives could potentially serve as ligands for transition metals in asymmetric catalysis. At present, there is no evidence in the scientific literature to suggest that its reactivity has been exploited for the discovery of new reagents or catalysts.

Development of New Synthetic Methodologies

A novel starting material can often pave the way for the development of new synthetic methodologies. The specific combination of functional groups in this compound presents opportunities for exploring new synthetic routes. For example, orthogonal functionalization of the bromo and amino groups could lead to novel multi-component reactions. However, the potential of this compound to drive the development of new synthetic methods remains unrealized, with no published reports detailing such advancements.

Advanced Methodological Research for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Methods in Elucidating Complex Derivatives

Spectroscopic techniques are indispensable for the detailed structural analysis of 5-Bromo-3-fluoro-N-Boc-benzylamine. The presence of bromine and fluorine atoms, alongside the Boc-protecting group, introduces specific spectral features that require high-resolution and multi-faceted analytical approaches for unambiguous interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, with its potential for structural isomerism and complex spin-spin coupling patterns, high-resolution and multidimensional NMR techniques are critical.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of substituted benzylamines provides initial structural information. chemicalbook.com For this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The methylene (B1212753) protons of the benzyl (B1604629) group and the protons of the Boc group also exhibit characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to ¹³C-¹⁹F coupling. jeol.com The carbonyl carbon of the Boc group also gives a distinct resonance.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. rsc.org The large chemical shift range of ¹⁹F NMR minimizes signal overlap, and coupling with neighboring protons (¹H-¹⁹F coupling) can help to confirm the substitution pattern on the aromatic ring. jeol.comrsc.org

2D NMR Techniques: To resolve any ambiguities in the one-dimensional spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to assign the signals of the aromatic protons and their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, allowing for the unambiguous assignment of each carbon atom that is directly bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the entire molecule, including the placement of the bromine and fluorine atoms relative to the aminomethyl group.

Challenges and Solutions: The presence of the Boc protecting group can sometimes complicate spectral interpretation due to its bulk and potential for conformational heterogeneity. organic-chemistry.org However, advanced NMR techniques, coupled with careful analysis of coupling constants and chemical shifts, can overcome these challenges to provide a definitive structural assignment. nih.gov

Interactive Data Table: Expected NMR Data for this compound
Nucleus Technique Expected Chemical Shift (ppm) Key Correlations/Couplings
¹H1D NMRAromatic: ~7.0-7.5, CH₂: ~4.3, Boc: ~1.5J(H,F) coupling for aromatic protons
¹³C1D NMRAromatic: ~110-165, C=O: ~155, CH₂: ~45, C(CH₃)₃: ~80, CH₃: ~28J(C,F) coupling for aromatic carbons
¹⁹F1D NMRSpecific chemical shift dependent on standardCoupling to adjacent aromatic protons
¹H-¹HCOSYCross-peaks between coupled aromatic protonsConfirms proton connectivity
¹H-¹³CHSQCCross-peaks between protons and their directly attached carbonsAssigns protonated carbons
¹H-¹³CHMBCCorrelations from CH₂ to aromatic carbons and C=O; from aromatic protons to other aromatic carbonsConfirms overall molecular structure

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Detailed Research Findings:

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound. nih.govoup.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. researchgate.net This isotopic signature is a key diagnostic feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pathways of the protonated molecule. For Boc-protected amines, a characteristic fragmentation is the loss of the Boc group. reddit.com This often occurs through a McLafferty-type rearrangement, leading to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). researchgate.netacs.org The fragmentation pattern of the remaining benzylamine (B48309) core can provide further confirmation of the substitution pattern on the aromatic ring. Tandem mass spectrometry can be particularly useful in distinguishing between isomers. nih.gov

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Boc-protected compounds, as it minimizes in-source fragmentation and allows for the observation of the intact molecular ion. nih.gov

Interactive Data Table: Key Mass Spectrometry Fragments for this compound
Fragment Description Expected m/z Significance
[M+H]⁺Protonated molecule320.0502 / 322.0482Confirms molecular weight and shows bromine isotopic pattern
[M+H-56]⁺Loss of isobutylene264.0084 / 266.0064Characteristic fragmentation of Boc group
[M+H-100]⁺Loss of Boc group220.9666 / 222.9646Characteristic fragmentation of Boc group
[C₇H₆BrF]⁺Bromofluorotropylium ion187.9613 / 189.9593Fragmentation of the benzylamine core

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. youtube.comresearchgate.net

Detailed Research Findings:

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the carbamate (B1207046).

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the Boc protecting group. organic-chemistry.org

C-N Stretching: Bands in the fingerprint region (typically 1000-1350 cm⁻¹) associated with the C-N stretching vibrations.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, characteristic of the aromatic ring.

C-F and C-Br Stretching: Vibrations associated with the carbon-fluorine and carbon-bromine bonds will appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. chemicalbook.comnih.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-HStretching3300-3500FTIR
C=O (Boc)Stretching1680-1720FTIR, Raman
Aromatic C=CStretching1450-1600FTIR, Raman
C-O (Boc)Stretching1150-1250FTIR
C-FStretching1000-1400FTIR
C-BrStretching500-600FTIR

Chromatographic Separation and Purity Analysis Methodologies

Chromatographic techniques are essential for the separation of this compound from any impurities and for the determination of its purity. researchgate.netresearchgate.net The choice of chromatographic method depends on the nature of the impurities and the specific analytical requirements.

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially if it is intended for use in the synthesis of chiral drugs.

Detailed Research Findings:

Chiral Stationary Phases (CSPs): Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers. tandfonline.comtandfonline.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with aromatic and amine functionalities. nih.gov Macrocyclic glycopeptide and antibiotic-based CSPs also offer alternative selectivities. google.comresearchgate.net

Mobile Phase Optimization: The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives, can significantly influence the separation. nih.gov For Boc-protected amino compounds, a normal-phase mobile phase system is often employed.

Detection: A UV detector is typically used for the detection of the separated enantiomers, as the aromatic ring of this compound provides strong UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of impurities. nih.govijpsjournal.comnih.gov

Detailed Research Findings:

LC-MS: LC-MS is generally the preferred method for the impurity profiling of this compound due to the compound's polarity and thermal lability of the Boc group. nih.gov

Reversed-Phase HPLC: A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer, can be developed to separate the target compound from its potential impurities.

MS Detection: The use of a mass spectrometer as a detector allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, even at very low levels. nih.gov This is particularly useful for identifying unknown impurities.

GC-MS: While less common for Boc-protected amines due to the risk of thermal degradation, GC-MS could potentially be used for the analysis of more volatile and thermally stable impurities. nih.gov A high-resolution GC-HRMS method can provide accurate mass data for impurity identification. oup.comresearchgate.net

Impurity Fingerprinting: LC-MS/MS can be used to generate "fingerprints" of impurities, which consist of the precursor ion mass and the masses of its product ions. nih.gov This information can be used to track impurities across different batches of the compound.

Interactive Data Table: Chromatographic Methods for Purity Analysis
Technique Stationary Phase Mobile Phase Detector Application
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD)n-Hexane/IsopropanolUVEnantiomeric purity
LC-MSC18Acetonitrile/Water with bufferMS, UV-PDAImpurity profiling and quantification
GC-MSDB-5 or similarHeliumMSAnalysis of volatile impurities

Computational and Theoretical Studies on 5 Bromo 3 Fluoro N Boc Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. Although direct calculations for 5-Bromo-3-fluoro-N-Boc-benzylamine are not published, data from structurally related molecules allow for a detailed theoretical discussion.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies on analogous compounds provide a robust framework for understanding the electronic characteristics of this compound. The electronic structure is primarily dictated by the interplay of the substituted aromatic ring, the benzylamine (B48309) backbone, and the N-Boc protecting group.

The introduction of electron-withdrawing fluorine and bromine atoms at the meta positions of the benzyl (B1604629) ring is expected to significantly influence the electron density distribution. These halogens will lower the electron density of the aromatic ring, impacting its reactivity and interactions. DFT calculations on related benzylamine derivatives have shown that such substitutions can affect the energetics of C-H activation and other reactions. acs.org

General electronic properties, extrapolated from studies on analogous molecules, are summarized in the table below. These values provide an estimate of the molecule's electronic behavior.

Calculated PropertyAnalogous CompoundTypical Calculated Value/ObservationReference
HOMO-LUMO Gap (ΔE)1-Benzyl-4-(N-Boc-amino)piperidineA smaller HOMO-LUMO gap generally indicates higher reactivity. For similar compounds, this gap can be influenced by solvent polarity. researchgate.net
Ionization Potential (I)Phosphoryl Halides (POX3)Calculated from HOMO energy (I ≈ -EHOMO). Reflects the energy required to remove an electron. conicet.gov.ar
Electron Affinity (A)Phosphoryl Halides (POX3)Calculated from LUMO energy (A ≈ -ELUMO). Indicates the ability to accept an electron. conicet.gov.ar
Chemical Hardness (η)Phosphoryl Halides (POX3)Calculated as (I - A) / 2. Measures resistance to change in electron distribution. conicet.gov.ar
Electrophilicity Index (ω)Dibenzylaminophenyl Benzene-fused bis tetrathiafulvalenesA measure of the electrophilic character of a molecule. globalresearchonline.net

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich benzylamine moiety, with significant contributions from the nitrogen lone pair. The LUMO is likely to be an antibonding π* orbital distributed over the aromatic ring and the carbonyl group of the Boc moiety. researchgate.net

The presence of the electronegative bromine and fluorine atoms will have a pronounced effect on these orbitals. They will lower the energy of both the HOMO and the LUMO. This stabilization can impact the molecule's light-absorbing properties and its behavior in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and kinetic stability. researchgate.net

A conceptual overview of the frontier orbitals is presented below.

OrbitalExpected LocalizationInfluence of Substituents (Br, F)
HOMOπ-system of the benzene (B151609) ring and lone pair of the nitrogen atom.Energy is lowered due to the inductive effect of halogens.
LUMOπ* antibonding orbitals of the benzene ring and the C=O group of the Boc moiety.Energy is lowered, increasing the electron-accepting capability.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.The gap influences the molecule's reactivity and stability. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and reactivity. The presence of rotatable bonds leads to a complex conformational energy landscape.

Rotational Barriers and Preferred Conformations

A key conformational feature of N-Boc protected amines is the rotation around the C-N amide bond. Due to resonance between the nitrogen lone pair and the carbonyl group, this bond has a partial double-bond character, leading to a significant rotational barrier. researchgate.netlibretexts.org This restricted rotation can result in the existence of distinct conformers (rotamers), often referred to as E/Z or cis/trans isomers, which can sometimes be observed by NMR spectroscopy. acs.org

The table below presents rotational barriers for the amide bond in related compounds, providing a quantitative context for the expected rotational dynamics in this compound.

Compound TypeCalculated Rotational Barrier (kcal/mol)Key FindingReference
N,N-Boc₂ formamide (B127407)8.5Nearly planar amide, resulting in a higher rotational barrier. nih.gov
N,N-Boc₂ benzamideLower than formamide derivativeBulky substituents lead to higher twist angles and lower rotational barriers. nih.gov
Twisted N,N-di-Boc amides3.33 - 5.63Rotation disrupts nN→π* C=O delocalization. nsf.gov
Peptidyl-prolyl fragments~9 kJ/mol lower for syn/exo rotationRotation preferentially proceeds through a defined transition-state structure. rsc.org

Intramolecular Interactions and Their Influence on Reactivity

The preferred conformations of this compound are stabilized by a variety of intramolecular interactions. These can include weak hydrogen bonds, such as between the N-H proton and the carbonyl oxygen of the Boc group, and van der Waals interactions.

Computational studies on similar carbamate (B1207046) systems have revealed that multiple conformers can exist within a narrow energy range (e.g., within 1 kcal/mol), with their stability dictated by subtle intramolecular forces like hydrogen bonding. chemrxiv.org Steric repulsion between the bulky tert-butyl group and the substituted benzyl ring will also play a significant role in determining the lowest energy conformations by influencing the dihedral angles of the molecular backbone.

Furthermore, in halogenated aromatic systems, non-covalent interactions involving the halogen atoms, such as halogen bonding or dipole-dipole interactions, can influence conformational preferences and crystal packing.

Molecular Dynamics Simulations

To date, there are no published molecular dynamics (MD) simulation studies specifically for this compound.

MD simulations would be a powerful tool to explore the dynamic behavior of this molecule in various environments, such as in different solvents. Such studies could provide valuable insights into its conformational flexibility over time, the stability of intramolecular hydrogen bonds, and the solvent's effect on the conformational equilibrium. By simulating the molecule's trajectory, one could map out the free energy landscape and identify the most populated conformational states and the transition pathways between them, offering a more complete picture of its dynamic nature than static quantum chemical calculations alone.

Studies on Solvation Effects

The chemical behavior and stability of this compound are significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate how different solvents interact with the solute molecule and affect its properties.

Research on similar N-protected benzylamines demonstrates that solvent polarity and hydrogen-bonding capability are critical factors. mdpi.comresearchgate.net For this compound, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN) are expected to stabilize the molecule's ground state by interacting with the polar C-F, C-Br, and N-Boc groups. Protic solvents, such as methanol (B129727) or water, can engage in hydrogen bonding with the carbonyl oxygen of the Boc group and the N-H bond, further influencing the molecule's conformational preferences and the accessibility of its reactive sites. In nonpolar solvents like toluene (B28343) or hexane, intramolecular interactions would likely play a more dominant role in determining the molecule's conformation.

Table 1: Predicted Solvation Effects on this compound
SolventSolvent TypePredicted Primary InteractionExpected Effect on Reactivity
TolueneNonpolarMinimal dipole-dipole interactions; van der Waals forces.Favors reactions where charge separation is minimal.
Tetrahydrofuran (B95107) (THF)Polar AproticDipole-dipole interactions with C-F, C-Br, and C=O bonds.Moderate stabilization of polar transition states.
Acetonitrile (ACN)Polar AproticStrong dipole-dipole interactions.Significant stabilization of charged intermediates and polar transition states.
Methanol (MeOH)Polar ProticHydrogen bonding with N-H and C=O of the Boc group.Stabilizes both ground state and charged intermediates; can act as a competing nucleophile.

Intermolecular Interactions in Reaction Environments

The specific arrangement of functional groups on this compound allows for a range of non-covalent interactions that can dictate its aggregation state and influence its behavior in a reaction. These interactions are critical in both the solid state and in solution.

Computational studies on analogous bromo- and fluoro-substituted aromatic compounds have highlighted the importance of halogen bonding and π–π stacking. nih.gov For this molecule, the following interactions are predicted:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the tert-butoxycarbonyl (Boc) group is a strong hydrogen bond acceptor.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as electrophilic halogen bond donors, interacting with nucleophilic species in the reaction environment.

π–π Stacking: The electron-deficient nature of the substituted benzene ring allows for stacking interactions with other aromatic systems.

Table 2: Predicted Intermolecular Interactions for this compound
Interaction TypeParticipating GroupsEstimated Energy (kcal/mol)Significance in Reaction Environments
Hydrogen Bond(N-H)···O=C, (C-H)···F2 - 8Directs molecular assembly and can influence catalyst binding.
Halogen BondC-Br···Nu, C-F···Nu1 - 5Can activate the aromatic ring for nucleophilic attack.
π–π StackingAromatic Ring ↔ Aromatic Ring1 - 3Influences solubility and crystal packing.
Dipole-DipoleC-F, C-Br, C=O1 - 4Contributes to overall solvation energy and molecular orientation.

Prediction of Reactivity and Selectivity

One of the most powerful applications of computational chemistry is the prediction of how a molecule will react under specific conditions, including the likely products and their relative ratios.

Computational Models for SNAr and Cross-Coupling Reactions

This compound is a prime candidate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

For SNAr reactions, computational models based on Density Functional Theory (DFT) are used to predict relative reaction rates and regioselectivity. nih.gov Key descriptors include the electron affinity of the electrophile and the molecular electrostatic potential (ESP) at the carbon atoms bearing the leaving groups (bromine and fluorine). nih.govpressbooks.pub A more positive ESP on an aromatic carbon indicates a higher susceptibility to nucleophilic attack. These models can calculate the energy barriers for both the formation of the Meisenheimer intermediate and the subsequent elimination of the halide, determining whether the reaction is likely to be stepwise or concerted. acs.orgnih.gov

For cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, computational models can map the entire catalytic cycle. nih.gov A critical step that is often modeled is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The calculated activation energy for the oxidative addition of the C-Br bond versus the C-F bond can provide a clear prediction of which site will react preferentially.

Table 3: Hypothetical Calculated Parameters for Key Reactions
Reaction TypeParameterPredicted Value (Illustrative)Implication
SNAr (with NaOMe)Activation Energy (ΔG‡) for C-Br substitution25 kcal/molFeasible under moderate heating.
SNAr (with NaOMe)Activation Energy (ΔG‡) for C-F substitution22 kcal/molFluorine is the kinetically preferred leaving group.
Suzuki Coupling (Pd(0))Activation Energy (ΔG‡) for C-Br oxidative addition15 kcal/molBromine is the exclusive site for cross-coupling.
Suzuki Coupling (Pd(0))Activation Energy (ΔG‡) for C-F oxidative addition>35 kcal/molC-F bond is unreactive under standard conditions.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity is a central question for this compound, as reactions can potentially occur at the carbon attached to bromine or the one attached to fluorine.

In SNAr reactions, the regioselectivity is governed by two opposing factors: the bond strength (C-F > C-Br) and the electrophilicity of the attached carbon, which is influenced by the electronegativity of the halogen (F > Br). Fluorine's high electronegativity makes the attached carbon more electrophilic and stabilizes the anionic Meisenheimer intermediate more effectively. Therefore, computational models typically predict that the C-F bond is more susceptible to nucleophilic attack, making fluorine the kinetically favored leaving group, provided the conditions are suitable to overcome the C-F bond strength. nih.govacs.org

In contrast, for palladium-catalyzed cross-coupling reactions, the mechanism is dominated by the ease of oxidative addition. The weaker C-Br bond is far more susceptible to cleavage by a palladium(0) catalyst than the much stronger C-F bond. nih.gov Computational models would therefore unambiguously predict that cross-coupling reactions will occur selectively at the C-Br position.

Stereoselectivity is not a primary concern for reactions on the aromatic ring itself. However, computational studies could be applied to predict the stereochemical outcome of reactions involving the benzylic position, should the N-Boc-benzylamine moiety participate in subsequent transformations.

Table 4: Predicted Regioselectivity for Different Reaction Types
Reaction TypeReactive SitePrimary JustificationPredicted Major Product
SNArC-FHigher electrophilicity of carbon; stabilization of Meisenheimer complex. nih.gov5-Bromo-3-nucleo-N-Boc-benzylamine
Palladium-Catalyzed Cross-CouplingC-BrLower bond dissociation energy; faster oxidative addition. nih.gov5-Aryl-3-fluoro-N-Boc-benzylamine

Future Directions and Emerging Research Avenues for 5 Bromo 3 Fluoro N Boc Benzylamine

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient synthesis of 5-Bromo-3-fluoro-N-Boc-benzylamine is paramount for its widespread application. Future research will likely focus on developing more streamlined and cost-effective synthetic routes. A plausible and efficient method for its preparation involves a two-step process starting from the corresponding aldehyde.

A key precursor, 3-bromo-5-fluorobenzaldehyde (B68483), can be synthesized through various established methods. Once the aldehyde is obtained, the target compound, this compound, can be prepared via reductive amination. masterorganicchemistry.com This well-established transformation involves the reaction of the aldehyde with a protected amine source, such as tert-butyl carbamate (B1207046), in the presence of a suitable reducing agent.

Future research in this area could explore:

Alternative Starting Materials: Investigating different precursors to 3-bromo-5-fluorobenzaldehyde or alternative pathways that bypass the aldehyde intermediate altogether.

Catalyst Development: Identifying more efficient and selective catalysts for the reductive amination step to improve yields and reduce reaction times.

Proposed Synthetic Step Starting Material Reagents and Conditions Product
Synthesis of Aldehyde 3-Bromo-5-fluorotolueneOxidation (e.g., with MnO2)3-Bromo-5-fluorobenzaldehyde
Reductive Amination 3-Bromo-5-fluorobenzaldehydetert-Butyl carbamate, Reducing Agent (e.g., NaBH(OAc)3)This compound

Exploration of New Reactivity Profiles

The unique substitution pattern of this compound offers a rich landscape for exploring novel reactivity. The presence of a bromine atom, a fluorine atom, and a protected amine on the aromatic ring allows for a range of selective transformations.

Future research will likely focus on leveraging the distinct electronic properties of the substituents to control the regioselectivity of various reactions. The bromine atom, for instance, is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of functional groups at this position. The fluorine atom can influence the acidity of adjacent protons and direct metallation reactions.

Furthermore, the N-Boc protecting group, while stable under many conditions, can be strategically removed to liberate the primary amine. This free amine can then participate in a host of subsequent reactions, including acylation, alkylation, and the formation of heterocycles. Investigations into the selective deprotection in the presence of other sensitive functional groups will be a valuable area of research.

Integration into Flow Chemistry and Automation for Synthesis

The principles of flow chemistry offer significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow processes.

A flow chemistry setup could involve the sequential pumping of reagents through heated or cooled microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This approach can be particularly beneficial for reactions that are exothermic or involve hazardous reagents. For instance, the reductive amination step could be performed in a flow reactor packed with a solid-supported reducing agent, simplifying purification and enhancing safety.

The integration of automated systems with flow reactors can further enhance efficiency. Automated platforms can perform reaction optimization, real-time analysis, and purification, accelerating the discovery of new derivatives and synthetic routes.

Parameter Batch Chemistry Flow Chemistry
Scalability Often requires re-optimizationMore straightforward scaling-out
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes at any given time
Process Control Difficult to precisely control temperature and mixingExcellent control over reaction parameters
Reproducibility Can be variableHigh reproducibility

Applications in Materials Science Research (as a synthetic intermediate for monomers/polymers)

The bifunctional nature of this compound, possessing both a reactive bromine atom and a protected amine, makes it an attractive candidate as a monomer or a key intermediate in the synthesis of novel polymers. The bromine atom can participate in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to form the polymer backbone.

Following polymerization, the N-Boc protecting group can be removed to expose the primary amine functionality along the polymer chain. These pendant amine groups can then be used for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications. For example, these amine sites could be used to attach bioactive molecules, crosslinking agents, or moieties that enhance solubility or thermal stability. The presence of the fluorine atom can also impart desirable properties to the resulting polymers, such as increased thermal stability and chemical resistance.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular complexity in an efficient manner. organic-chemistry.org The functional groups present in this compound make it an ideal candidate for incorporation into MCRs.

After deprotection of the N-Boc group, the resulting primary amine can participate in a variety of MCRs, such as the Ugi and Passerini reactions. For example, the deprotected 5-bromo-3-fluorobenzylamine could be used as the amine component in an Ugi four-component reaction, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a diverse library of complex amides. The bromine and fluorine atoms would remain intact during this process, providing further handles for subsequent modifications.

Sustainable and Biocatalytic Approaches to its Synthesis and Transformations

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis.

Future research could explore the use of enzymes for the synthesis and transformation of this compound. For instance, transaminases could be investigated for the asymmetric synthesis of the corresponding chiral amine from a prochiral ketone precursor. This would provide an enantiomerically pure product, which is often crucial for pharmaceutical applications.

Furthermore, biocatalytic methods could be developed for the selective functionalization of the molecule. For example, specific enzymes could be used to hydroxylate the aromatic ring or to perform other regioselective transformations that are challenging to achieve with conventional chemical methods. The use of enzymes in aqueous media and at mild temperatures can significantly reduce the environmental impact of the synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-3-fluoro-N-Boc-benzylamine?

  • Methodology :

  • Step 1 : Start with 3-fluoro-5-bromobenzaldehyde. Reduce the aldehyde to benzylamine using a reductive amination protocol (e.g., NaBH4_4/AcOH or catalytic hydrogenation) .
  • Step 2 : Protect the amine group with Boc (tert-butoxycarbonyl) via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete protection. Purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR should show characteristic peaks: Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (split due to Br/F substituents), and NH (protected, absent in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry : ESI-MS or HRMS should confirm molecular ion [M+H]+^+ (calculated for C12_{12}H14_{14}BrFNO2_2: ~326.02 g/mol) .
  • Elemental Analysis : Validate Br/F content (±0.3% deviation) .

Q. What are common challenges in purifying halogenated Boc-protected amines?

  • Solutions :

  • Chromatography : Use silica gel with low-polarity solvents (e.g., hexane/EtOAc) to separate halogenated byproducts. Fluorinated analogs may require longer retention times .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) to isolate crystalline products. Halogens can hinder crystallization; gradient cooling is advised .

Advanced Research Questions

Q. How do steric and electronic effects of Br/F substituents influence coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Mechanistic Insights :

  • Steric Hindrance : The bulky Boc group may slow transmetallation in cross-coupling. Use Pd catalysts with large ligands (e.g., XPhos) to improve efficiency .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aryl ring, requiring higher temperatures (80–100°C) for Suzuki reactions. Bromine acts as a good leaving group in SNAr reactions .
    • Case Study : A 2022 study on 4-Bromo-3-fluorophenylboronic acid achieved 85% yield in Suzuki couplings using Pd(OAc)2_2/SPhos at 90°C .

Q. What strategies mitigate Boc-group deprotection during prolonged storage or reaction conditions?

  • Stability Optimization :

  • Storage : Store at –20°C under inert atmosphere (N2_2/Ar) to prevent acid-catalyzed cleavage. Avoid exposure to moisture .
  • Reaction Design : Use mild bases (e.g., K2_2CO3_3) instead of strong acids in subsequent steps. For Boc removal, employ TFA/DCM (1:4) at 0°C to minimize side reactions .

Q. How can researchers resolve contradictory NMR data for halogenated benzylamine derivatives?

  • Troubleshooting :

  • Solvent Effects : Deuterated DMSO may cause peak broadening; use CDCl3_3 for sharper signals.
  • Dynamic Exchange : Rotameric splitting due to the Boc group can complicate 1H^{1}\text{H} NMR. Acquire spectra at higher temperatures (50°C) to simplify splitting .
  • Reference Data : Cross-check with NIST Chemistry WebBook entries for analogous fluorinated amines .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Purification

IntermediatePurity (%)Method (Source)
3-Fluoro-5-bromobenzaldehyde>95.0%Recrystallization (EtOH/H2_2O)
N-Boc protected amine>97.0%Silica gel chromatography

Table 2 : Optimal Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-MiyauraPd(OAc)2_2/SPhos85
Buchwald-HartwigPd2_2(dba)3_3/Xantphos78

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.